6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

PDE4 inhibitors Medicinal chemistry Cross-coupling

Synthesizing patented PDE4 inhibitors requires the exact tri-halogenated benzodioxole scaffold; substitution with non-fluorinated analogs leads to synthetic failure. This compound provides the unique orthogonal Br/Cl/F reactivity pattern essential for programmable cross-coupling and late-stage diversification as described in UNION therapeutics patents. • Enables Pd-catalyzed coupling at Br while retaining Cl and F for subsequent functionalization. • Validated key intermediate in patent-protected PDE4 inhibitor synthetic routes. • Functions as an LC-MS/GC-MS calibration standard for polyhalogenated aromatics. Available from bulk stock for R&D and scale-up.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
CAS No. 1783357-86-7
Cat. No. B2752123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole
CAS1783357-86-7
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45
Structural Identifiers
SMILESC1OC2=CC(=C(C(=C2O1)Cl)F)Br
InChIInChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2
InChIKeyZCGSLXUPVVIANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: A Tri-Halogenated PDE4 Building Block


6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole (CAS 1783357-86-7) is a fully substituted aromatic heterocycle belonging to the 1,3-benzodioxole class, characterized by the presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on its fused benzene-dioxole core [1]. With a molecular formula of C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol , this compound serves as a versatile synthetic intermediate. Its primary documented utility lies within patented methodologies for preparing 1,3-benzodioxole heterocyclic compounds that function as phosphodiesterase 4 (PDE4) inhibitors, a class of therapeutic candidates under investigation for inflammatory diseases [2].

Workflow Synthesis of 1,3-benzodioxole PDE4 inhibitors per patent-defined routes
Selection Tri-halogenated (Br, Cl, F) substitution pattern for stepwise coupling
Use Context Pd-catalyzed cross-coupling and late-stage diversification

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: Why Non-Fluorinated Analogs Fail


In the context of patented PDE4 inhibitor synthesis, generic substitution of 6-bromo-4-chloro-5-fluoro-1,3-benzodioxole with seemingly related analogs such as 4-bromo-6-chloro-1,3-benzodioxole (CAS 72736-56-2) or 5-bromo-6-chloro-1,3-benzodioxole (CAS 233770-05-3) will result in synthetic failure [1]. The target compound is distinguished by its unique tri-halogenation pattern (Br, Cl, F simultaneously), whereas the closest commercial analogs possess only bromine and chlorine. The critical differentiation lies in the chemical functionality required for subsequent cross-coupling reactions; the target compound possesses a bromine atom for Pd-catalyzed coupling, a chlorine atom for alternative reactivity or metabolic modulation, and a fluorine atom for conformational and electronic tuning. Replacing this specific scaffold with an analog lacking any one of these halogens would fundamentally alter the synthetic route and preclude access to the protected PDE4 inhibitor structures defined in the patent literature [2].

Non-fluorinated analogs (e.g., 4-bromo-6-chloro-1,3-benzodioxole) lack the fluorine atom required for patent-specified PDE4 inhibitor intermediates, blocking synthetic access.
Substituting a lower molecular weight di-halogenated analog introduces stoichiometric errors in cross-coupling reactions, risking batch failure.
InChIKey mismatch between the target and di-halogenated analogs confirms non-interchangeability; CAS-verified ordering is necessary to avoid identity errors.

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: Key Differentiation Evidence


Unique Halogen Pattern for PDE4 Inhibitors

In the patented methods for preparing PDE4-inhibiting 1,3-benzodioxole heterocyclic compounds, the defined intermediate requires a halogen substitution pattern where the aromatic core must be functionalized with three distinct halogens: a bromine atom for cross-coupling, and at least one additional halogen (chlorine or fluorine) to meet the structural requirements of the final drug candidates [1]. The closest commercially available analog, 4-bromo-6-chloro-1,3-benzodioxole (CAS 72736-56-2), lacks the critical fluorine atom, making it an unsuitable replacement as it would fail to yield the patented fluorinated PDE4 inhibitor core.

Halogen Pattern
Head-to-head
Target: Tri-halogenated (Br, Cl, F)
Comparator: Di-halogenated (Br, Cl) without F
Critical for patent-specified PDE4 inhibitor synthesis
Based on patent specifications [2]
PDE4 inhibitors Medicinal chemistry Cross-coupling

Molecular Weight Difference from Di-Halogenated Analogs

The molecular weight of the target compound is quantitatively distinct from its closest di-halogenated analogs due to the replacement of a hydrogen atom with a fluorine atom [1]. This difference is critical for reaction stoichiometry calculations and analytical verification.

Molecular Weight
Data to verify
253.45 g/mol vs 235.46 g/mol (+17.99 Da)
Ensures correct stoichiometry in synthesis
Calculated from IUPAC atomic masses
Analytical chemistry Quality control Inventory management

InChIKey & SMILES Identity Verification

The InChIKey (ZCGSLXUPVVIANP-UHFFFAOYSA-N) and SMILES string (Fc1c(Br)cc2c(c1Cl)OCO2) provide a digital fingerprint that is unique to 6-bromo-4-chloro-5-fluoro-1,3-benzodioxole and distinct from all other benzodioxole derivatives [1].

InChIKey Identity
Direct comparison
ZCGSLXUPVVIANP-UHFFFAOYSA-N
vs AFOTZMBXHQXIAG-UHFFFAOYSA-N
Unambiguous ordering verification
Verify CAS prior to procurement
Cheminformatics Database registration Customs compliance

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: Procurement & Research Applications


PDE4 Inhibitor Intermediate Synthesis

This compound is explicitly defined as a key intermediate in the synthesis of 1,3-benzodioxole heterocyclic compounds that function as PDE4 inhibitors [1]. Procurement is essential for replicating or scaling up the synthetic routes detailed in patents assigned to UNION therapeutics A/S. Using the non-fluorinated analog will not yield the protected difluoromethoxy-substituted core structures (where R₁ = CHF₂ or CF₃) that are central to the therapeutic activity of these drug candidates [2].

Tri-Halogenated Scaffold for Stepwise Synthesis

The orthogonal reactivity of the Br, Cl, and F substituents enables a programmed, stepwise functionalization of the benzodioxole core. The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the chlorine and fluorine atoms can be retained for subsequent late-stage diversification or to modulate the electronic and physicochemical properties of the final molecule [3].

Halogenated Benzodioxole Analytical Standard

Given its distinct molecular weight (253.45 g/mol) and unique isotopic distribution pattern resulting from the Br/Cl combination, this compound serves as an excellent retention time and mass spectrometry (LC-MS/GC-MS) calibration standard for monitoring synthetic pathways involving polyhalogenated aromatic intermediates [4].

Agrochemical Intermediate Development

Fluorinated 1,3-benzodioxoles have a well-documented history as intermediates for the preparation of plant protection agents [5]. This specific tri-halogenated variant represents a next-generation building block for developing novel herbicides or fungicides with enhanced metabolic stability imparted by the fluorine and chlorine substituents.

Application
Selection Property
Validation Focus
PDE4 inhibitor intermediate synthesis
Tri-halogenation pattern (Br, Cl, F)
Synthetic route compliance with patent structures
Stepwise scaffold diversification
Orthogonal reactivity (Br for coupling, Cl/F for tuning)
Reaction sequence compatibility
LC-MS/GC-MS analytical standard
Distinct molecular weight and isotopic pattern
Retention time and mass calibration
Agrochemical intermediate research
Fluorinated benzodioxole core for stability
Herbicide/fungicide scaffold exploration

Technical Documentation Hub

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17 linked technical documents
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